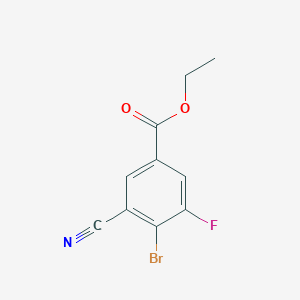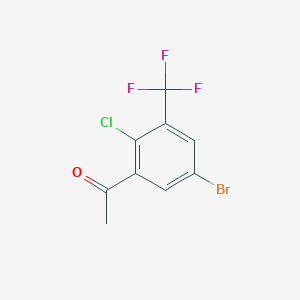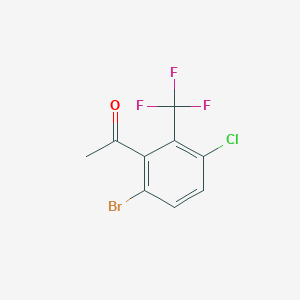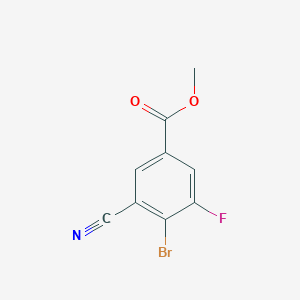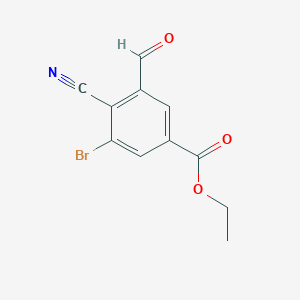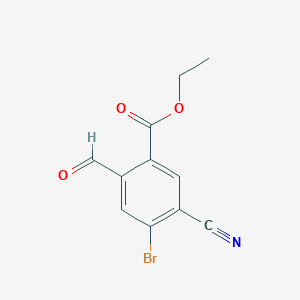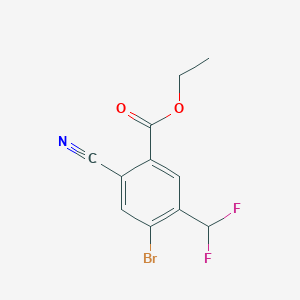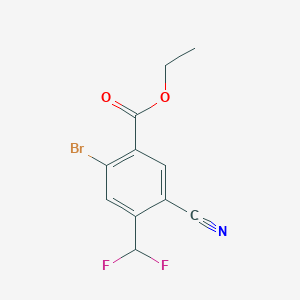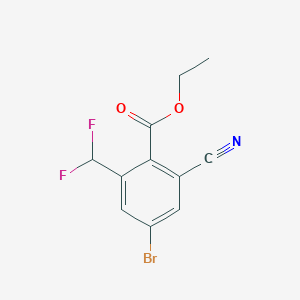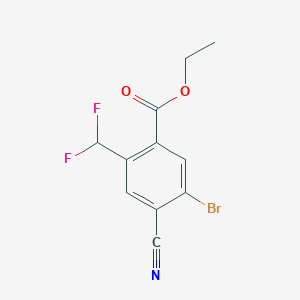
4-Bromo-2,5-dichlorobenzyl alcohol
Übersicht
Beschreibung
“4-Bromo-2,5-dichlorobenzyl alcohol” is a chemical compound with the molecular formula C7H5BrCl2O . It is a derivative of benzyl alcohol, which is a type of aromatic alcohol. The compound has a molecular weight of 255.92 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,5-dichlorobenzyl alcohol” consists of a benzene ring substituted with bromine and chlorine atoms, and a hydroxyl group attached to the benzyl carbon . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-2,5-dichlorobenzyl alcohol” are not detailed in the search results, alcohols in general are known to undergo a variety of reactions. These include conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2,5-dichlorobenzyl alcohol” include a molecular weight of 255.92 . Further details about its physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Metabolites
In vivo Metabolism in Rats : The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound to 4-Bromo-2,5-dichlorobenzyl alcohol, was studied in rats. Metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid were identified, indicating complex metabolic pathways including deamination and reduction or oxidation processes (Kanamori et al., 2002).
Metabolic Pathways Across Species : A study explored the metabolism of 2C-B in various species including humans. Metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid and 4-bromo-2,5-dimethoxybenzoic acid were formed through pathways like oxidative deamination and demethylation. This revealed interspecies differences in 2C-B metabolism, with certain metabolites unique to specific species (Carmo et al., 2005).
Molecular Conformation and Phase Transitions
- Conformational Phase Transitions : A study on 4-Bromo-2,5-dichlorobenzyl alcohol analogs, specifically 4-chlorobenzyl and 4-bromobenzyl alcohols, revealed notable changes in molecular conformations during phase transitions. These changes are thought to be driven by interactions like hydrogen bonding and C-H...π interaction, crucial for understanding the compound's behavior in various states (Hashimoto & Harada, 2003).
Synthesis and Characterization
Synthesis of Related Compounds : Research into the synthesis of compounds similar to 4-Bromo-2,5-dichlorobenzyl alcohol, such as α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, has been explored. This focuses on developing new methods and intermediates for broader applications in chemistry and pharmacology (Li Ga, 2014).
Catalyzed Intramolecular Coupling : Studies have been conducted on the copper-catalyzed intramolecular O-vinylation of compounds related to 4-Bromo-2,5-dichlorobenzyl alcohol. This research contributes to understanding how such compounds can be synthesized and modified for specific chemical properties (Fang & Li, 2007).
Analysis of Urinary Metabolites : The metabolites of related compounds have been analyzed in human urine, providing insights into the body's processing of these chemicals. This information is essential for understanding the potential applications and effects of 4-Bromo-2,5-dichlorobenzyl alcohol and similar compounds (Kanamori et al., 2013).
Eigenschaften
IUPAC Name |
(4-bromo-2,5-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZGXTMRJANAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dichlorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



